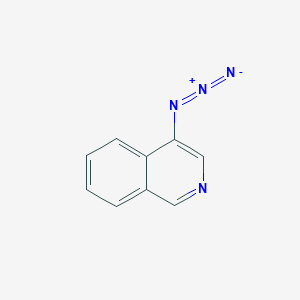
4-Azidoisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azidoisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic compounds characterized by a fused benzene and pyridine ring structure. The azido group (-N₃) attached to the fourth position of the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a halogenated isoquinoline (e.g., 4-chloroisoquinoline) reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 4-Azidoisoquinoline are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 4-Azidoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Cycloaddition: Alkynes or alkenes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature or slightly elevated temperatures.
Major Products:
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: 4-Aminoisoquinoline.
科学研究应用
4-Azidoisoquinoline has diverse applications in scientific research, including:
Biology: Employed in bioconjugation techniques, where the azido group can be selectively targeted for labeling biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 4-Azidoisoquinoline largely depends on the specific application and the chemical environment. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine group, which can interact with various biological targets, potentially affecting cellular processes .
相似化合物的比较
4-Chloroisoquinoline: A precursor in the synthesis of 4-Azidoisoquinoline.
4-Aminoisoquinoline: A reduction product of this compound.
4-Bromoisoquinoline: Another halogenated isoquinoline used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and bioconjugation reactions. This makes it a versatile compound in synthetic chemistry and biomedical research.
属性
CAS 编号 |
20377-03-1 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
4-azidoisoquinoline |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H |
InChI 键 |
WGTJICQXDAAKIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC=C2N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


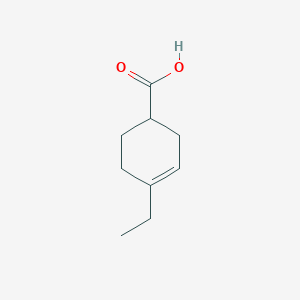
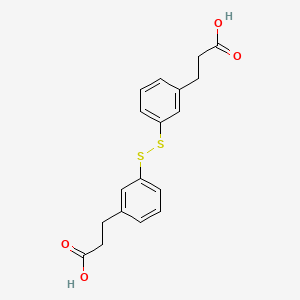
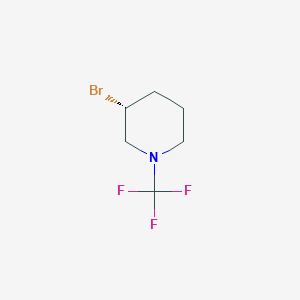
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
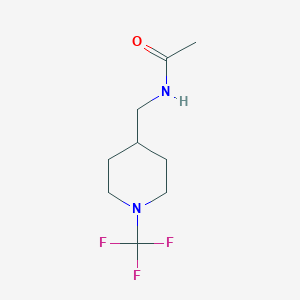
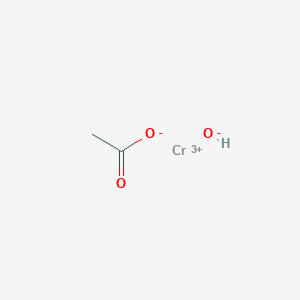

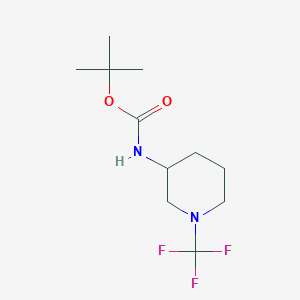
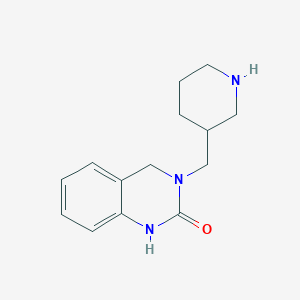
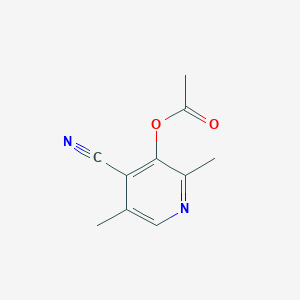
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)

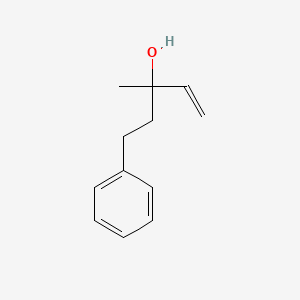
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
